N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and a trifluoromethylbenzyl group that enhances its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethylbenzyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with 3-(trifluoromethyl)benzylamine under suitable conditions, such as the presence of a coupling agent or catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as adenosine receptors.
Biological Studies: The compound is used in studies to understand its binding affinity and selectivity towards different receptor subtypes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as adenosine receptors. The trifluoromethylbenzyl group enhances its binding affinity and selectivity, allowing it to modulate receptor activity effectively. This interaction can influence various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Trifluoromethylbenzyl derivatives: Compounds with this group often show enhanced pharmacokinetic properties.
Uniqueness
N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the combination of its pyrazolo[3,4-d]pyrimidine core and trifluoromethylbenzyl group. This combination confers both high biological activity and favorable pharmacokinetic properties, making it a promising candidate for further research and development .
Biological Activity
N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (referred to as CF3-Bn-Pyrazolo) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, particularly its role as a kinase inhibitor, with a focus on its synthesis, structure-activity relationships, and relevant case studies.
Structural Characteristics
CF3-Bn-Pyrazolo belongs to the class of pyrazolopyrimidines, distinguished by the incorporation of a trifluoromethyl group which enhances its biological activity. The compound's structure can be represented as follows:
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
One of the primary biological activities of CF3-Bn-Pyrazolo is its inhibition of cyclin-dependent kinase 2 (CDK2), an essential enzyme involved in cell cycle regulation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The trifluoromethyl group significantly contributes to its binding affinity to CDK2, facilitating effective inhibition.
Table 1: Biological Activity of CF3-Bn-Pyrazolo
Activity | Target | Effect |
---|---|---|
CDK2 Inhibition | CDK2 | Induces apoptosis in cancer cells |
Antiviral Activity | Zika Virus | Low micromolar activity with reduced cytotoxicity |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of CF3-Bn-Pyrazolo typically involves several multi-step reactions starting from readily available precursors. Key methods include:
- Cyclocondensation : Utilizing 3-amino-pyrazoles with biselectrophiles to form the pyrazolo[3,4-d]pyrimidine scaffold.
- Electrophilic Aromatic Substitution : Introducing the trifluoromethylbenzyl group.
- Post-synthetic Modifications : Enhancing biological activity through nucleophilic substitutions or coupling reactions.
The structure-activity relationship studies reveal that modifications at specific positions on the pyrazolo and pyrimidine rings can significantly affect the compound's potency and selectivity against various biological targets.
Case Studies and Research Findings
- Anticancer Properties : Research indicates that CF3-Bn-Pyrazolo effectively inhibits CDK2, leading to cell cycle arrest and apoptosis in tumor cells. Molecular docking studies show that it forms critical hydrogen bonds with key residues in the active site of CDK2, such as Leu83.
- Antiviral Activity : A study on related pyrazolo[3,4-d]pyrimidine compounds demonstrated low micromolar antiviral activity against the Zika virus. The presence of electron-withdrawing groups like trifluoromethyl at specific positions enhances this activity while maintaining low cytotoxicity .
- Adenosine Receptor Affinity : Investigations into the affinity profile of CF3-Bn-Pyrazolo derivatives for adenosine receptors have shown promising results, particularly at the hA3 receptor subtype, indicating potential therapeutic applications beyond oncology .
Comparative Analysis with Similar Compounds
CF3-Bn-Pyrazolo shares structural similarities with other pyrazolopyrimidine derivatives, which also exhibit significant biological activities. The following table summarizes some comparable compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1H-Pyrazolo[3,4-b]pyridine | Contains a pyridine ring | Known for diverse biological activities |
Pyrazolo[1,5-a]pyrimidine | Fused pyrimidine structure | Exhibits potent anticancer properties |
N-[3-(trifluoromethyl)benzyl]-urea | Urea moiety with trifluoromethyl group | Enhanced solubility and bioavailability |
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5/c14-13(15,16)9-3-1-2-8(4-9)5-17-11-10-6-20-21-12(10)19-7-18-11/h1-4,6-7H,5H2,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVOGROSMSIRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.